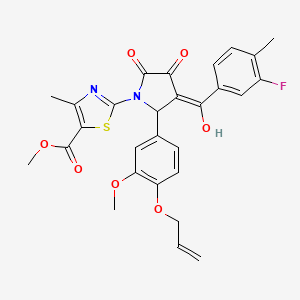

Methyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

The compound features a multifunctional heterocyclic scaffold comprising a thiazole ring substituted with a methyl carboxylate group, a pyrrole moiety with hydroxyl and ketone functionalities, and aromatic systems (allyloxy-methoxyphenyl and fluoro-methylbenzoyl groups). Key structural elements align with analogs reported in the literature, such as thiazole-pyrrole hybrids and fluorinated aryl systems, which are often synthesized via cross-coupling reactions or cyclocondensation strategies .

Properties

CAS No. |

618075-83-5 |

|---|---|

Molecular Formula |

C28H25FN2O7S |

Molecular Weight |

552.6 g/mol |

IUPAC Name |

methyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-methoxy-4-prop-2-enoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C28H25FN2O7S/c1-6-11-38-19-10-9-16(13-20(19)36-4)22-21(23(32)17-8-7-14(2)18(29)12-17)24(33)26(34)31(22)28-30-15(3)25(39-28)27(35)37-5/h6-10,12-13,22,32H,1,11H2,2-5H3/b23-21+ |

InChI Key |

NJRIIVNIFATVOK-XTQSDGFTSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OCC=C)OC)/O)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OCC=C)OC)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multiple steps:

Formation of the Pyrrole Ring: The initial step often involves the formation of the pyrrole ring through a condensation reaction between an appropriate diketone and an amine.

Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and a haloketone.

Functional Group Modifications:

Final Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions could introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate exerts its effects is likely complex and multifaceted. It may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could modulate biological pathways involved in inflammation, cell proliferation, and other processes.

Comparison with Similar Compounds

Research Findings and Implications

Isostructurality vs. Substituent Effects : Compounds 4 and 5 demonstrate that halogen substitution (Cl vs. F) minimally affects core conformation but modifies crystal packing. The target compound’s bulkier substituents may further distort packing, impacting solid-state properties .

Synthetic Robustness : High yields in Compounds 4/5 and moderate yields in Example 62 underscore the challenges of optimizing cross-coupling reactions for complex heterocycles .

Electronic and Steric Considerations: Fluorine and methoxy groups influence electron distribution and intermolecular interactions, as noted in ’s discussion of isovalency .

Biological Activity

Methyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity, including:

- Allyloxy group

- Methoxy group

- Thiazole moiety

- Pyrrol structure

Its molecular formula is with a molecular weight of approximately 566.6 g/mol. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

Antitumor Activity

Studies have shown that derivatives of pyrrol and thiazole can inhibit tumor cell proliferation. The compound's structural features suggest it may act as an inhibitor of specific kinases involved in cancer progression. For instance, the pyrrolone fragment is recognized for its antitumor properties, similar to other compounds in its class .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of the thiazole ring is often linked to enhanced antibacterial properties, making it a candidate for further development in treating infections .

Enzyme Inhibition

This compound has demonstrated potential as an inhibitor of enzymes involved in inflammatory pathways. Its ability to modulate enzyme activity could lead to therapeutic applications in conditions like arthritis or other inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the pyrrol derivative through cyclization reactions.

- Introduction of the allyloxy and methoxy groups via nucleophilic substitution.

- Final coupling with the thiazole carboxylate to yield the target compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their mechanisms:

| Study | Focus | Findings |

|---|---|---|

| Murlykina et al., 2013 | Antibacterial Activity | Identified structural motifs that enhance antimicrobial properties in related compounds. |

| Laufer et al., 2005 | MAPK Inhibition | Demonstrated that certain derivatives effectively inhibit p38 MAP kinase, a target in cancer therapy. |

| Mori et al., 2013 | Antitumor Effects | Explored the antitumor potential of pyrrol derivatives, noting significant cytotoxic effects against cancer cell lines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.